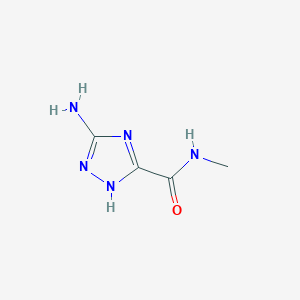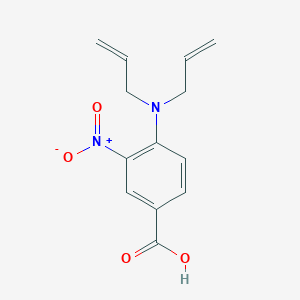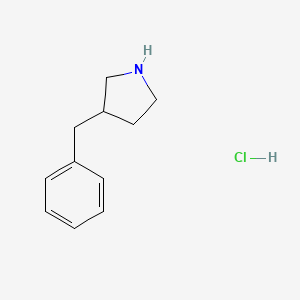
3-Benzylpyrrolidine hydrochloride
概要
説明
3-Benzylpyrrolidine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrrolidine ring substituted with a benzyl group at the third position, and it is typically used in its hydrochloride salt form to enhance its solubility and stability.
準備方法
The synthesis of 3-Benzylpyrrolidine hydrochloride can be achieved through several routes. One common method involves the cyclization of N-benzyl-3-chloropropylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods often involve the use of more scalable and cost-effective processes. For instance, the reaction of benzylamine with 3-chloropropylamine in the presence of a suitable catalyst can yield 3-Benzylpyrrolidine, which is subsequently converted to its hydrochloride salt.
化学反応の分析
3-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in the formation of amines.
科学的研究の応用
3-Benzylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating its biological activity. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its effectiveness in modulating biological pathways.
類似化合物との比較
3-Benzylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the benzyl group, used as a building block in organic synthesis.
N-Benzylpyrrolidine: Similar to 3-Benzylpyrrolidine but with the benzyl group attached to the nitrogen atom instead of the third position.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that provide different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
3-benzylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPRQHABSPJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936225-49-9 | |
| Record name | 3-benzylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)
![6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1437880.png)
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)
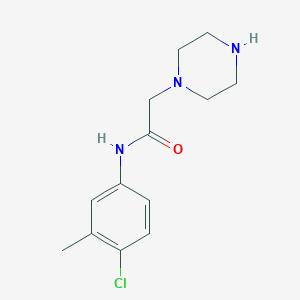
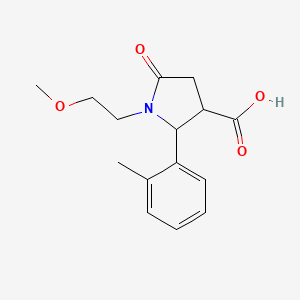
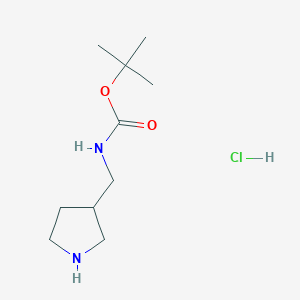

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride](/img/structure/B1437888.png)
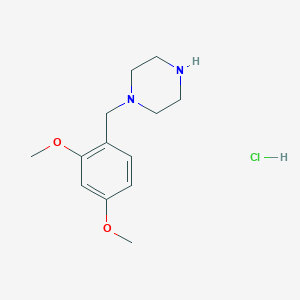
![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)

